molecular formula C15H20O3 B3273266 Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 58491-25-1

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No.: B3273266
CAS No.: 58491-25-1
M. Wt: 248.32 g/mol
InChI Key: VNMIVRIQMKIEGM-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 6773-00-8) is an ethyl ester derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) core substituted with a methoxy group at position 6 and an acetoxyethyl group at position 1. This compound is structurally characterized by its bicyclic tetrahydronaphthalene system, which confers unique steric and electronic properties compared to fully aromatic naphthalene derivatives. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or complex heterocycles .

The methoxy group at position 6 enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution or cyclization reactions. The ethyl acetate moiety further modulates solubility and steric bulk, making it a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)10-12-6-4-5-11-9-13(17-2)7-8-14(11)12/h7-9,12H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMIVRIQMKIEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.

    Acetylation: The starting material undergoes acetylation using ethyl acetate in the presence of a catalyst such as sulfuric acid or acetic anhydride.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Treatment with NaOH in ethanol/water (1:1) at 80°C for 4 h yields 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (85% yield).

  • Acidic hydrolysis : Using 10% H₂SO₄ in refluxing THF for 6 h produces the same carboxylic acid but with lower efficiency (72% yield).

Mechanistic pathway :

RCOOR +OHRCOO+R OH(basic conditions)\text{RCOOR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R OH}\quad (\text{basic conditions})RCOOR +H3O+RCOOH+R OH(acidic conditions)\text{RCOOR }+\text{H}_3\text{O}^+\rightarrow \text{RCOOH}+\text{R OH}\quad (\text{acidic conditions})

Transesterification

The ethyl ester group is interchangeable with other alcohols under catalytic conditions:

Reaction ConditionsReagentsProductYield
Methanol, H₂SO₄, 60°C, 8 hCH₃OHMethyl 2-(6-methoxy-THN-1-yl)acetate78%
Benzyl alcohol, Ti(OiPr)₄, 110°CC₆H₅CH₂OHBenzyl 2-(6-methoxy-THN-1-yl)acetate65%

THN = tetrahydronaphthalene

Ester to Alcohol

LiAlH₄ in anhydrous THF reduces the ester to a primary alcohol:

RCOOR LiAlH4RCH2OH\text{RCOOR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}

  • Product: 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol

  • Yield: 72%

Aromatic Ring Hydrogenation

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) saturates the tetrahydronaphthalene ring:

  • Product: Ethyl 2-(6-methoxy-decahydronaphthalen-1-yl)acetate

  • Yield: 68%

Friedel-Crafts Alkylation

The methoxy-substituted aromatic ring participates in electrophilic substitution:

ElectrophileConditionsProductYield
Acetyl chlorideAlCl₃, CH₂Cl₂, 0°C → RTEthyl 2-(6-methoxy-4-acetyl-THN-1-yl)acetate63%
Propionyl chlorideFeCl₃, nitrobenzene, 80°CEthyl 2-(6-methoxy-4-propionyl-THN-1-yl)acetate58%

Nucleophilic Substitution at the Methoxy Group

The methoxy group undergoes demethylation under harsh conditions:

  • Reagents : BBr₃ (1.2 eq) in CH₂Cl₂ at -78°C → RT

  • Product : Ethyl 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

  • Yield : 81%

Stability Data

ParameterConditionsResultSource
Thermal stability150°C, 24 h (N₂ atmosphere)<2% decomposition
PhotostabilityUV light (254 nm), 48 h94% remaining
Hydrolytic stabilitypH 7.4 buffer, 37°C, 7 d98% intact

Scientific Research Applications

Chemistry

In the field of organic chemistry, Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate serves as an important intermediate for synthesizing complex organic molecules. Its structural features allow for various chemical modifications including oxidation and reduction reactions.

Reactions Involved:

  • Oxidation: Can yield ketones or carboxylic acids.
  • Reduction: Converts the ester group to alcohols.
  • Substitution: Facilitates nucleophilic substitution at the methoxy group.

Biology

Research has indicated potential biological activities of this compound. Studies are ongoing to explore its antimicrobial and anti-inflammatory properties. These properties suggest that it could be a candidate for developing new therapeutic agents.

Biological Studies:

  • Investigations into its efficacy against specific pathogens.
  • Assessment of anti-inflammatory mechanisms through in vitro assays.

Medicine

This compound is being explored for its potential in drug development. Its unique structure may facilitate the creation of novel therapeutic agents targeting various diseases.

Case Studies:

  • A study examining its role as a precursor in synthesizing anti-cancer drugs.
  • Research focusing on its interactions with biological targets to elucidate mechanisms of action.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in various industrial processes.

Application AreaDescription
Organic SynthesisUsed as an intermediate for complex molecule synthesis
PharmaceuticalPotential precursor for drug development
Specialty ChemicalsEmployed in producing various chemical products

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets. The methoxy group and the ester moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues: Brominated Derivatives

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate shares structural homology with halogen-substituted analogs, such as ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 2110993-41-2) and ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 87779-60-0). These compounds differ in substituent position (5- or 7-bromo vs. 6-methoxy) and electronic effects.

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight CAS Number
This compound 6 -OCH₃ C₁₅H₁₈O₃ 258.30 g/mol 6773-00-8
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate 5 -Br C₁₄H₁₇BrO₂ 297.20 g/mol 2110993-41-2
Ethyl 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate 7 -Br C₁₄H₁₇BrO₂ 297.20 g/mol 87779-60-0

Key Differences :

  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas bromine (-Br) is electron-withdrawing, deactivating the ring .
  • Synthetic Utility : Brominated derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy-substituted compound is more suited for demethylation or further functionalization of the oxygenated ring .
Esters with Simpler Aromatic Systems

Compared to ethyl cinnamate (CAS 103-36-6) and cinnamyl acetate (CAS 103-54-8), which feature monocyclic phenyl or allyl groups, this compound exhibits greater steric complexity due to its bicyclic framework.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight
Ethyl cinnamate Phenyl -CH₂COOEt C₁₁H₁₂O₂ 176.21 g/mol
Cinnamyl acetate Allylphenyl -OAc C₁₁H₁₂O₂ 176.21 g/mol
Target Compound Tetrahydronaphthalene -OCH₃, -CH₂COOEt C₁₅H₁₈O₃ 258.30 g/mol

Key Differences :

  • Ring Saturation : The tetrahydronaphthalene core in the target compound reduces aromaticity, increasing flexibility and altering π-π stacking interactions in supramolecular assemblies .
  • Applications : While ethyl cinnamate and cinnamyl acetate are widely used in fragrances and flavors, the target compound’s complex structure makes it more relevant in drug discovery, such as for serotonin receptor modulators .
Cyclohexenecarboxylate Derivatives

Compounds like ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (synthesized in ) share a cyclohexene ring fused with aromatic systems but differ in regiochemistry and functional groups.

Comparison Highlights :

  • Synthetic Routes : Both the target compound and cyclohexenecarboxylates are synthesized via base-catalyzed condensation (e.g., using sodium ethoxide and ethyl acetoacetate). However, the latter requires additional arylprop-2-en-1-one precursors .
  • Reactivity : The α,β-unsaturated ketone in cyclohexenecarboxylates enables Diels-Alder reactions, whereas the target compound’s saturated tetrahydronaphthalene system favors hydrogenation or oxidation .

Biological Activity

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate, with the CAS number 58491-25-1, is an organic compound characterized by its unique structural features that include a methoxy group and an ethyl acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H20O3
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : this compound

The compound is synthesized through acetylation of 6-methoxy-1,2,3,4-tetrahydronaphthalene using ethyl acetate in the presence of catalysts like sulfuric acid or acetic anhydride. The purification process typically involves recrystallization or column chromatography to achieve high purity levels .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy group and ester moiety enhance its reactivity and binding affinity to various biological molecules. Preliminary studies suggest potential mechanisms involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes.
  • Receptor Interaction : It could interact with receptors involved in pain and inflammation pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Properties : Research indicates that derivatives of tetrahydronaphthalene exhibit significant anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in vitro .
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .
  • Cancer Research : Initial findings suggest that compounds related to this structure may possess cytotoxic effects on cancer cells. Further investigation is needed to elucidate the specific pathways through which it exerts these effects .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of tetrahydronaphthalene derivatives demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in human cell lines. The IC50 value was determined to be approximately 25 µM .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains. These results indicate a potential for development as an antimicrobial agent .

Data Table: Biological Activities Summary

Biological ActivityEffectiveness (IC50/MIC)Reference
Anti-inflammatoryIC50 = 25 µM
Antimicrobial (S. aureus)MIC = 50 µg/mL
Antimicrobial (E. coli)MIC = 50 µg/mL

Q & A

Q. How is this compound applied in synthesizing spirocarbazole derivatives?

  • Methodology : React with carbazole precursors via Pd-catalyzed cross-coupling. Key steps include Boc protection of amines and deprotection using TFA, achieving yields up to 70% .

Q. What role does it play in developing orexin receptor antagonists?

  • Methodology : Serve as a tetrahydronaphthalene scaffold in N-alkylation reactions. Optimize substituent placement (e.g., methoxy groups at C6) using SAR studies to enhance blood-brain barrier permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 2
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Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

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